molecular formula C20H13ClN4O6S2 B3885836 3-(2-chlorophenyl)-5-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-4-isoxazolecarboxamide

3-(2-chlorophenyl)-5-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-4-isoxazolecarboxamide

Cat. No.: B3885836
M. Wt: 504.9 g/mol
InChI Key: VBJSCQLMYZXSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methyl group, a nitrophenyl group, a sulfonyl group, a thiazole ring, and an isoxazole ring . These functional groups could potentially confer a variety of chemical and biological properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and isoxazole rings suggests that this compound could have a rigid and planar structure, which could influence its chemical reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the chlorophenyl group could undergo electrophilic aromatic substitution reactions, while the sulfonyl group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, if this compound were a drug, it could interact with biological receptors or enzymes to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is highly reactive or unstable, it could pose a risk of explosion or fire. Additionally, if this compound is toxic, it could pose health risks upon exposure .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as in medicine or materials science, and optimizing its synthesis process for large-scale production .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O6S2/c1-11-17(18(24-31-11)14-4-2-3-5-15(14)21)19(26)23-20-22-10-16(32-20)33(29,30)13-8-6-12(7-9-13)25(27)28/h2-10H,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJSCQLMYZXSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-5-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-5-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-4-isoxazolecarboxamide
Reactant of Route 3
3-(2-chlorophenyl)-5-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-4-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
3-(2-chlorophenyl)-5-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-4-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
3-(2-chlorophenyl)-5-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-4-isoxazolecarboxamide
Reactant of Route 6
3-(2-chlorophenyl)-5-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-4-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.